1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone is an organic compound that features a benzodioxole ring attached to a hexanone chain with a bromine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone typically involves the bromination of 1-(1,3-Benzodioxol-5-yl)-1-hexanone. One common method includes the following steps:
- Dissolve 1-(1,3-Benzodioxol-5-yl)-1-hexanone in acetic acid.
- Add bromine dropwise to the solution while maintaining the reaction mixture at room temperature.
- Stir the reaction mixture for two hours.
- Remove acetic acid under high vacuum.
- Add water to the mixture and extract the product with dichloromethane.
- Wash the organic layers with saturated sodium bicarbonate solution, water, and brine.
- Dry the dichloromethane solution over sodium sulfate, filter, and concentrate under vacuum.
- Purify the crude product by chromatography on silica gel using 5% ethyl acetate in hexane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or ketones.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The benzodioxole moiety is known to interact with proteins and nucleic acids, potentially modulating their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-bromoethanone: A shorter-chain analog with similar reactivity but different physical properties.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with an amine group instead of a carbonyl, leading to different chemical behavior and applications.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Known for its psychoactive properties and used in medicinal chemistry research.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone is unique due to its specific combination of a benzodioxole ring and a bromo-hexanone chain. This structure imparts distinct chemical reactivity and potential for diverse applications in synthetic chemistry and biological research.
Properties
Molecular Formula |
C13H15BrO3 |
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Molecular Weight |
299.16 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-bromohexan-1-one |
InChI |
InChI=1S/C13H15BrO3/c1-2-3-4-10(14)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10H,2-4,8H2,1H3 |
InChI Key |
VZGGCEHAABMOAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)Br |
Origin of Product |
United States |
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